3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that features a cyanophenyl group, a thiophen-2-yl group, and a pyrazin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the nitration of a phenyl ring followed by reduction to form the cyanophenyl group.
Synthesis of the pyrazin-2-yl intermediate: This involves the formation of the pyrazine ring through cyclization reactions.
Coupling reactions: The cyanophenyl and pyrazin-2-yl intermediates are coupled using a suitable linker, such as a propanamide group, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base like triethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group in the cyanophenyl moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide: Similar structure with a butanamide linker instead of propanamide.
3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure with an acetamide linker.
Uniqueness
3-(4-cyanophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research domains.
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c20-12-15-5-3-14(4-6-15)7-8-18(24)23-13-16-19(22-10-9-21-16)17-2-1-11-25-17/h1-6,9-11H,7-8,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPSUCNBUBBADH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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